(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Description
Properties
IUPAC Name |
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLWXIZHVLFEOP-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
The compound (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a notable member of the benzofuran derivatives, which have garnered attention in various fields of scientific research due to their diverse biological activities. This article explores its applications, particularly in medicinal chemistry, highlighting its potential as an antitumor agent, antimicrobial agent, and its biochemical implications.
Antitumor Activity
Research has indicated that compounds structurally related to (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antitumor properties. These compounds have been tested against various cancer cell lines, showing promising cytotoxic effects.
Case Study:
A study published in the International Journal of Molecular Sciences evaluated a series of benzofuran derivatives for their cytotoxicity against human cancer cell lines. The results demonstrated that modifications to the benzofuran structure enhanced their antitumor activity significantly. Specifically, the introduction of halogen substituents like bromine increased the potency against certain cancer types by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The antimicrobial efficacy of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has also been explored. These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study on benzofuran derivatives, several compounds exhibited strong antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The presence of the methanesulfonate group was found to enhance solubility and bioavailability, contributing to improved antimicrobial effectiveness .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been investigated in the context of metabolic diseases. Preliminary studies suggest that it may inhibit key enzymes involved in glucose metabolism.
Case Study:
A recent investigation focused on the enzyme inhibitory potential of related benzofuran derivatives against α-glucosidase, an enzyme linked to type 2 diabetes management. The findings indicated that certain structural modifications led to enhanced inhibitory activity, positioning these compounds as potential therapeutic agents for diabetes.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins, while the benzofuran core can engage in non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
- (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
- (Z)-2-(2-iodobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Uniqueness
What sets (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate apart from similar compounds is the presence of the bromine atom. Bromine’s unique electronic and steric properties can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Biological Activity
Overview
(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of benzofuran derivatives, which are known for various biological effects, including anticancer, antioxidant, and antiplatelet activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromobenzylidene moiety attached to a dihydrobenzofuran core, which is modified by a methanesulfonate group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives. For example, research indicates that benzofuran derivatives can inhibit the activity of specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Case Study:
A study on related benzofuran compounds demonstrated significant cytotoxic effects against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell viability .
Antioxidant Activity
Compounds in this class have also been evaluated for their antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders.
Research Findings:
In vitro assays have shown that (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit considerable antioxidant activity. For instance, one study reported that certain derivatives had IC50 values significantly lower than standard antioxidants like ascorbic acid .
Antiplatelet Activity
Antiplatelet activity is another notable biological effect associated with this compound class. Compounds have been shown to inhibit platelet aggregation induced by various agonists, such as arachidonic acid and collagen.
Mechanism of Action:
The antiplatelet effect is primarily mediated through the inhibition of cyclooxygenase enzymes (COX), which are crucial in thromboxane A2 production—a potent platelet aggregator. Inhibition of these pathways leads to reduced platelet activation and aggregation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Modifications to the benzofuran core or substituents on the benzylidene group can significantly influence potency and selectivity.
Key Findings:
- Bromine Substitution: The presence of bromine enhances lipophilicity and may increase bioavailability.
- Methanesulfonate Group: This moiety appears to improve solubility and stability in biological systems.
- Alkyl Substituents: Variations in alkyl groups on the benzylidene can lead to increased antioxidant activity .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s benzofuran core, bromobenzylidene substituent, and methanesulfonate ester group are critical. The benzofuran scaffold (common in bioactive molecules) enables π-π interactions with biological targets, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions. The methanesulfonate group improves solubility and serves as a leaving group in nucleophilic substitutions .
Structural Contributions Table:
Q. What are common synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones.
- Step 2: Introduction of the bromobenzylidene group via Knoevenagel condensation under reflux (e.g., using acetic acid as a catalyst).
- Step 3: Methanesulfonate esterification using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
Key Parameters:
- Temperature: 80–100°C for condensation.
- Solvent: Polar aprotic solvents (e.g., DMF) improve yield.
- Purification: Column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Z/E isomer determination?
The Z-configuration (defined by the bromobenzylidene substituent) is confirmed via:
- NOESY NMR: Correlates spatial proximity of protons on the benzylidene and benzofuran moieties.
- X-ray crystallography: Provides unambiguous stereochemical assignment (e.g., dihedral angles between aromatic rings) .
- Computational modeling: DFT calculations predict chemical shifts and coupling constants for comparison with experimental data .
Example Workflow:
Q. What strategies optimize reaction yields in large-scale synthesis?
Contradictions in yield optimization (e.g., 40–70% in vs. 85% in ) can be addressed via:
- Design of Experiments (DOE): Screen variables (temperature, solvent, catalyst loading) to identify critical factors.
- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity.
- Catalyst optimization: Use Pd/C or CuI for efficient cross-coupling steps .
Case Study:
| Condition | Yield () | Yield (Optimized) |
|---|---|---|
| Conventional heating | 65% | — |
| Microwave (100°C, 30 min) | — | 88% |
Q. How does the compound interact with biological targets at the molecular level?
Preliminary studies on analogous benzofuran derivatives suggest:
- Enzyme inhibition: The sulfonate group binds to ATP-binding pockets in kinases (e.g., via hydrogen bonding with Lys residues).
- Receptor antagonism: The bromobenzylidene moiety disrupts protein-protein interactions in inflammatory pathways .
Methodological Approach:
- In vitro assays: Measure IC against target enzymes (e.g., COX-2, kinases).
- Molecular docking: Use AutoDock Vina to predict binding poses.
- SAR analysis: Modify substituents to correlate structure with activity .
Q. What analytical techniques are critical for purity assessment?
Contradictions in purity reports (e.g., >95% in vs. trace impurities in ) require:
- HPLC-MS: Quantifies impurities >0.1% using C18 columns and acetonitrile/water gradients.
- Elemental analysis: Confirms stoichiometry (C, H, N, S content).
- TGA/DSC: Detects residual solvents or decomposition .
Validation Protocol:
| Technique | Purpose | Threshold |
|---|---|---|
| HPLC | Purity | ≥98% |
| -NMR | Structural integrity | No unidentified peaks |
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying biological activities despite structural similarity?
Subtle differences (e.g., methoxy vs. bromo substituents) alter logP, solubility, and target affinity. For example:
- Bromo substituent: Increases lipophilicity (logP = 3.2 vs. 2.5 for methoxy analogs), enhancing membrane permeability .
- Sulfonate vs. carboxylate: Sulfonate shows stronger ionic interactions with cationic residues in enzymes .
Comparative Data:
| Compound | logP | IC (COX-2) |
|---|---|---|
| Bromo-sulfonate | 3.2 | 0.8 µM |
| Methoxy-carboxylate | 2.5 | 5.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
